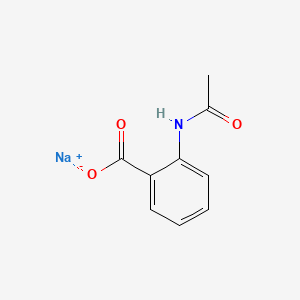![molecular formula C18H31ClN2O3 B13732406 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride CAS No. 42437-99-0](/img/structure/B13732406.png)
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is a chemical compound with the molecular formula C18H31ClN2O3 and a molecular weight of 358.903 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride typically involves the reaction of 3-butoxyphenyl isocyanate with 2-(diethylamino)propan-1-ol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-methoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(3-ethoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(3-propoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
Uniqueness
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
42437-99-0 |
|---|---|
Molekularformel |
C18H31ClN2O3 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-8-12-22-17-11-9-10-16(13-17)19-18(21)23-15(4)14-20(6-2)7-3;/h9-11,13,15H,5-8,12,14H2,1-4H3,(H,19,21);1H |
InChI-Schlüssel |
VUBZRSIVNVPRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
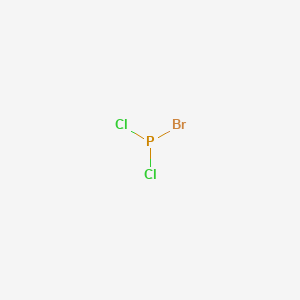
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
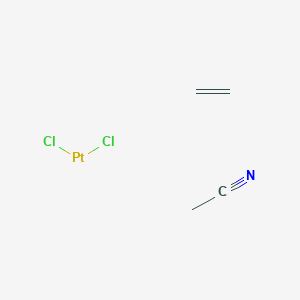
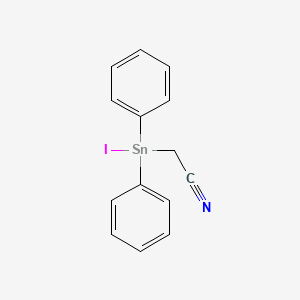
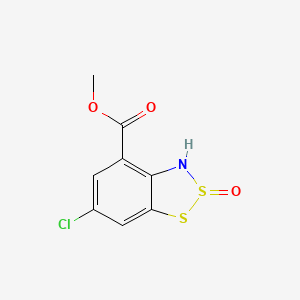

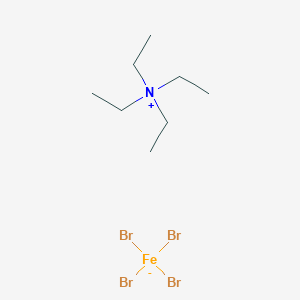
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
